[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride
Overview
Description
[2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride: is a chemical compound that belongs to the class of organic compounds known as phenethylamines. These compounds are characterized by a phenyl ring bound to an amino group through a two-carbon ethyl chain. The hydrochloride form indicates that the compound is in its salt form, which is often used to enhance the compound’s stability and solubility in water.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 3-methoxybenzaldehyde.
Reductive Amination: The 3-methoxybenzaldehyde undergoes reductive amination with methylamine. This reaction is typically carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Formation of Hydrochloride Salt: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Using large-scale reactors to carry out the reductive amination.
Purification: The product is purified using techniques such as crystallization or recrystallization.
Quality Control: Ensuring the final product meets industry standards for purity and quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride can undergo oxidation reactions, typically resulting in the formation of corresponding aldehydes or ketones.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides, cyanides, or other amines can be used under appropriate conditions.
Major Products:
Oxidation Products: Aldehydes or ketones.
Reduction Products: Secondary or tertiary amines.
Substitution Products: Various substituted phenethylamines.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential effects on neurotransmitter systems.
- Used in research on receptor binding and signal transduction pathways.
Medicine:
- Explored for its potential therapeutic effects in treating neurological disorders.
- Studied for its role in modulating mood and behavior.
Industry:
- Utilized in the production of pharmaceuticals and fine chemicals.
- Applied in the development of new materials and chemical processes.
Mechanism of Action
Molecular Targets and Pathways:
- The compound interacts with various neurotransmitter receptors, including serotonin, dopamine, and norepinephrine receptors.
- It modulates the release and reuptake of these neurotransmitters, affecting mood, cognition, and behavior.
- The exact mechanism involves binding to receptor sites and altering signal transduction pathways, leading to changes in cellular responses.
Comparison with Similar Compounds
Phenethylamine: The parent compound, which lacks the methoxy group and the methylamine substitution.
3,4-Methylenedioxyphenethylamine: A compound with a methylenedioxy group instead of a methoxy group.
N-Methylphenethylamine: Similar structure but without the methoxy group on the phenyl ring.
Uniqueness:
- The presence of the methoxy group at the 3-position and the methylamine substitution makes [2-(3-Methoxy-phenyl)-ethyl]-methyl-amine hydrochloride unique in its chemical properties and biological activity.
- These structural features contribute to its specific receptor binding affinities and pharmacological effects.
Properties
IUPAC Name |
2-(3-methoxyphenyl)-N-methylethanamine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-11-7-6-9-4-3-5-10(8-9)12-2;/h3-5,8,11H,6-7H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPAAFDJAXRXHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCC1=CC(=CC=C1)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30611082 | |
Record name | 2-(3-Methoxyphenyl)-N-methylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53102-69-5 | |
Record name | Benzeneethanamine, 3-methoxy-N-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53102-69-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(3-Methoxyphenyl)-N-methylethan-1-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30611082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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